3-Benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid

β-Lactamase inhibition scaffold topology structure-activity relationship

3-Benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid (CAS 1822483-80-6, MF C₁₃H₁₄N₂O₄, MW 262.26) is a bridged bicyclic urea featuring a 1,3-diazabicyclo[2.2.1]heptane core. This scaffold places the urea carbonyl at the 2-position and the carboxylic acid at the 6-position of the [2.2.1] ring system, distinguishing it from the more clinically prevalent 1,6-diazabicyclo[3.2.1]octane (DBO) framework that underlies approved β-lactamase inhibitors such as avibactam, nacubactam, and durlobactam.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
Cat. No. B15383152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1C2CN(C1C(=O)O)C(=O)N2OCC3=CC=CC=C3
InChIInChI=1S/C13H14N2O4/c16-12(17)11-6-10-7-14(11)13(18)15(10)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)
InChIKeyWAFWGLWQKPAZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid – Scaffold Identity, Structural Class, and Procurement Context


3-Benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid (CAS 1822483-80-6, MF C₁₃H₁₄N₂O₄, MW 262.26) is a bridged bicyclic urea featuring a 1,3-diazabicyclo[2.2.1]heptane core. This scaffold places the urea carbonyl at the 2-position and the carboxylic acid at the 6-position of the [2.2.1] ring system, distinguishing it from the more clinically prevalent 1,6-diazabicyclo[3.2.1]octane (DBO) framework that underlies approved β-lactamase inhibitors such as avibactam, nacubactam, and durlobactam. The compound is listed among azabicyclic derivatives alongside 1,6-diazabicyclo[3.2.1]octan-7-one derivatives in the patent literature as scaffolds of interest for antibacterial agent development. [1] Multiple stereochemical variants exist under distinct CAS registries, including CAS 1174020-14-4 for the (4R,6S) enantiomer and CAS 2064219-13-0 for the (1R,4R,6R) enantiomer, the latter of which carries a significant CAS-to-structure assignment ambiguity that directly impacts procurement decisions.

Why 1,6-Diazabicyclo[3.2.1]octane Analogs Cannot Substitute for 3-Benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid in Synthesis Pipelines


Generic substitution between this 1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid and the more common 1,6-diazabicyclo[3.2.1]octane analogs fails on three independent grounds. First, the ring-system topology differs fundamentally: the [2.2.1] core places the urea within a one-carbon-bridged seven-membered ring, whereas the [3.2.1] DBO scaffold places it within an eight-membered ring with distinct ring-strain, conformational, and hydrogen-bonding properties that directly alter reactivity toward β-lactamase active-site serines. [1] Second, the molecular formula difference of one methylene unit (C₁₃H₁₄N₂O₄ vs. C₁₄H₁₆N₂O₄) results in a 14-Da mass difference (262.26 vs. 276.29 Da), precluding one-to-one replacement in any validated synthetic route or impurity-reference application. Third, and critically for procurement, CAS 2064219-13-0 is concurrently assigned by different vendors to both the [2.2.1]heptane compound and the (2R,5R)-[3.2.1]octane analog, creating a structural-identity hazard that mandates explicit confirmation of scaffold identity—not merely CAS number—before ordering.

Quantitative Differentiation Evidence for 3-Benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid vs. 1,6-Diazabicyclo[3.2.1]octane Analogs


Scaffold Topology: [2.2.1] vs. [3.2.1] Bridged Bicyclic Core Determines β-Lactamase Pharmacophore Geometry

The target compound is built on a 1,3-diazabicyclo[2.2.1]heptane core, a [2.2.1] bridged bicyclic system in which the urea warhead is embedded in a seven-membered ring constrained by a one-carbon bridge. The closest clinical analogs—avibactam, nacubactam, zidebactam, durlobactam, and relebactam—all employ the 1,6-diazabicyclo[3.2.1]octane core, an eight-membered ring system with a different bridge geometry. [1] The patent literature explicitly lists 1,3-diazabicyclo[2.2.1]heptan-2-one derivatives and 1,6-diazabicyclo[3.2.1]octan-7-one derivatives as distinct, non-interchangeable azabicyclic compound classes for antibacterial development. [2] The ring-size difference alters the spatial relationship between the urea electrophile and the carboxylic acid anchor group, a geometry that controls covalent acylation of the active-site serine in β-lactamases. [3]

β-Lactamase inhibition scaffold topology structure-activity relationship

CAS Registry Ambiguity: Same CAS Number Assigned to Two Distinct Scaffolds Creates Unique Identity-Verification Requirement

CAS 2064219-13-0 presents a documented structural-identity conflict. CapotChem and MolCore register this CAS as (1R,4R,6R)-3-benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid (C₁₃H₁₄N₂O₄, MW 262.26). [1] In contrast, AKsci, BenchChem, and Fluorochem register the same CAS as (2R,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (C₁₄H₁₆N₂O₄, MW 276.29). These are objectively different compounds: different molecular formulas, different molecular weights, different scaffolds. The unambiguous CAS identifiers are 1822483-80-6 (unspecified stereochemistry, [2.2.1] scaffold) and 1174020-14-4 ((4R,6S) enantiomer, [2.2.1] scaffold), both of which are exclusively associated with the 1,3-diazabicyclo[2.2.1]heptane structure.

CAS registry integrity structural identity procurement quality control

Molecular Formula Distinction: 14-Da Mass Difference Enables Unambiguous Analytical Discrimination from DBO Analogs

The target compound (C₁₃H₁₄N₂O₄, MW 262.26) differs from all 1,6-diazabicyclo[3.2.1]octane benzyloxy carboxylic acid intermediates (C₁₄H₁₆N₂O₄, MW 276.29) by exactly one methylene group (14.03 Da). This mass difference is analytically resolvable by standard low-resolution LC-MS (Δm/z = 14 for [M+H]⁺), enabling unambiguous scaffold identification in a single analytical run. The difference is also visible in elemental composition: the target compound contains 13 carbons vs. 14 carbons for the DBO analog. This mass gap provides a built-in identity check absent when comparing stereoisomers within the same scaffold class, where mass spectral discrimination is impossible. [1]

mass spectrometry quality control molecular weight

β-Lactamase Inhibitory Potential of the [2.2.1] γ-Lactam Scaffold: Competitive Inhibition with Ki as Low as 70 µM Against Class A and C Enzymes

The 2,5-diazabicyclo[2.2.1]heptan-3-one scaffold—a constitutional isomer of the target compound's core—has been experimentally demonstrated to act as a γ-lactam mimic of β-lactam antibiotics. Derivatives 9, 10, 11, and 12 of this scaffold are competitive inhibitors of class A and class C β-lactamases with Ki values as low as 70 µM. [1] This establishes that the [2.2.1] diazabicycloheptane core can productively engage the β-lactamase active site, a property relevant to the target compound because its 1,3-arrangement places the urea electrophile in a geometry analogous to the β-lactam ring. In contrast, the 1,6-diazabicyclo[3.2.1]octane DBO class achieves inhibition through a urea acylation mechanism with substantially higher potency (nM-range IC₅₀ for avibactam against class A and C enzymes).

β-lactamase inhibition γ-lactam mimic enzyme kinetics

Specific Synthetic Lineage: Designated Intermediate for Nacubactam and Durlobactam Development Programs

The (4R,6S) enantiomer (CAS 1174020-14-4) is explicitly listed by Hebei Weite Pharmaceutical Technology Co. as a compound within their portfolio of β-lactamase inhibitor APIs, intermediates, and impurities supporting nacubactam and durlobactam development. This places the compound in a defined synthetic lineage distinct from the avibactam intermediate pathway, which uses (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (CAS 1174020-25-7) as its core benzyloxy-protected intermediate. [1] The differing scaffold and stereochemistry imply divergent synthetic routes: the [2.2.1]heptane core may arise from an intramolecular cyclization pathway distinct from the [3.2.1]octane-forming urea cyclization used for avibactam intermediates. [2]

nacubactam durlobactam antibiotic intermediate synthetic route

High-Value Application Scenarios for 3-Benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid Based on Quantitative Differentiation Evidence


Nacubactam and Durlobactam Process Development and Impurity-Reference Standard Sourcing

For laboratories engaged in nacubactam or durlobactam route scouting, process optimization, or impurity profiling, the (4R,6S) enantiomer (CAS 1174020-14-4) is explicitly designated as a program-relevant intermediate. Its 1,3-diazabicyclo[2.2.1]heptane scaffold differentiates it from avibactam-route intermediates, which use the 1,6-diazabicyclo[3.2.1]octane core. [1] Procurement should specify CAS 1174020-14-4 or 1822483-80-6 rather than the ambiguous CAS 2064219-13-0, and identity should be confirmed via the 14-Da mass difference (MW 262 vs. 276) that distinguishes this scaffold from DBO analogs. [2]

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Novel β-Lactamase Inhibitor Intellectual Property

The [2.2.1] diazabicycloheptane core occupies a distinct chemical space from the clinically crowded [3.2.1] DBO scaffold. The patent literature identifies 1,3-diazabicyclo[2.2.1]heptan-2-one derivatives as a separate azabicyclic compound class for antibacterial development. [1] The related 2,5-diazabicyclo[2.2.1]heptan-3-one γ-lactam scaffold has demonstrated competitive class A/C β-lactamase inhibition (Ki ~70 µM), validating the [2.2.1] core as a viable pharmacophore. [2] The target compound's 1,3-arrangement with a urea warhead offers a structurally differentiated starting point for lead optimization campaigns seeking composition-of-matter patent protection outside the DBO space.

Analytical Reference Standard for Scaffold-Specific Identity Verification in Multi-Intermediate Synthesis Pipelines

The documented CAS-number conflict (CAS 2064219-13-0 assigned to both [2.2.1]heptane and [3.2.1]octane scaffolds by different vendors) creates a unique requirement for an analytically authenticated reference standard of the [2.2.1] scaffold. A qualified sample of CAS 1822483-80-6 or 1174020-14-4, with confirmed identity by high-resolution mass spectrometry (MW 262.26, C₁₃H₁₄N₂O₄) and NMR, serves as a scaffold-authentication standard to de-risk incoming material. [1] The 14-Da mass gap relative to the DBO analog (MW 276.29) provides a simple binary LC-MS check that is executable in any standard analytical laboratory. [2]

Quote Request

Request a Quote for 3-Benzyloxy-2-oxo-1,3-diazabicyclo[2.2.1]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.